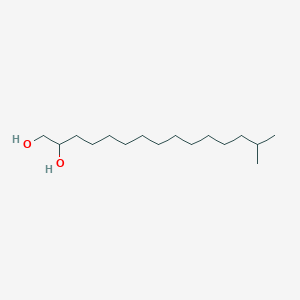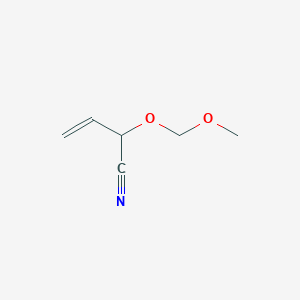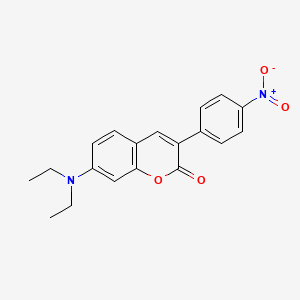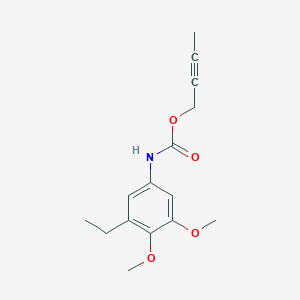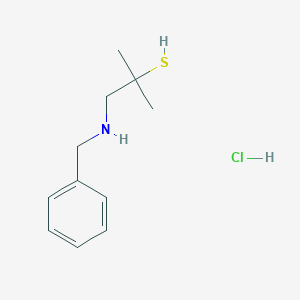
1-(Benzylamino)-2-methylpropane-2-thiol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylamino)-2-methylpropane-2-thiol;hydrochloride is an organic compound that features a benzylamino group attached to a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)-2-methylpropane-2-thiol;hydrochloride typically involves the reaction of benzylamine with 2-methylpropane-2-thiol under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization or chromatography, is common to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzylamino)-2-methylpropane-2-thiol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiol derivatives.
Substitution: Substituted benzylamino derivatives.
Applications De Recherche Scientifique
1-(Benzylamino)-2-methylpropane-2-thiol;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis to introduce benzylamino and thiol functionalities into complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Benzylamino)-2-methylpropane-2-thiol;hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiol group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Benzylamine: Shares the benzylamino group but lacks the thiol functionality.
2-Methylpropane-2-thiol: Contains the thiol group but lacks the benzylamino group.
N-Benzyl-2-methylpropane-2-amine: Similar structure but with an amine group instead of a thiol group.
Uniqueness: 1-(Benzylamino)-2-methylpropane-2-thiol;hydrochloride is unique due to the presence of both benzylamino and thiol groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
82626-95-7 |
|---|---|
Formule moléculaire |
C11H18ClNS |
Poids moléculaire |
231.79 g/mol |
Nom IUPAC |
1-(benzylamino)-2-methylpropane-2-thiol;hydrochloride |
InChI |
InChI=1S/C11H17NS.ClH/c1-11(2,13)9-12-8-10-6-4-3-5-7-10;/h3-7,12-13H,8-9H2,1-2H3;1H |
Clé InChI |
MBHROWAAJIKSRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNCC1=CC=CC=C1)S.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


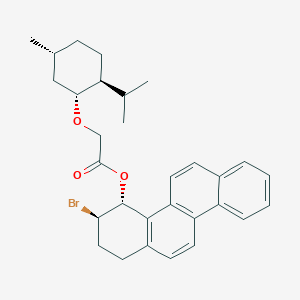
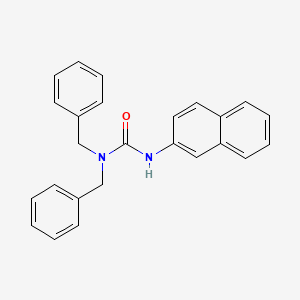
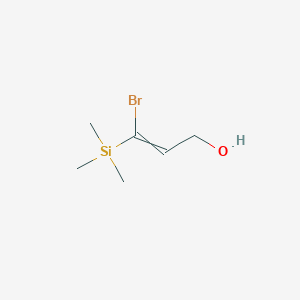
![4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide](/img/structure/B14423958.png)
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
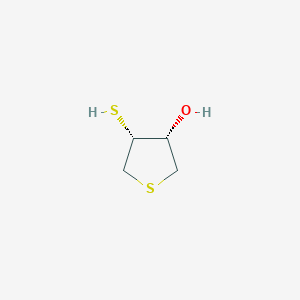
![3-[(Heptafluoropropyl)sulfanyl]benzoic acid](/img/structure/B14423985.png)


![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
